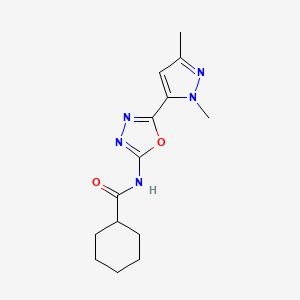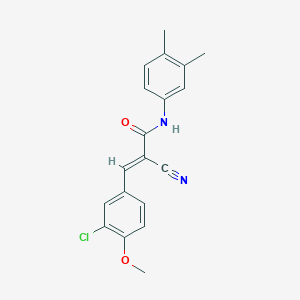![molecular formula C21H21N3O4 B2361535 N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922928-40-3](/img/structure/B2361535.png)
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Applications
Oxidative Radical Cyclization : N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide, a related compound, undergoes Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to tetrahydroindol-2-one and erythrinane derivatives. This process is significant for the synthesis of erythrinane, a naturally occurring Erythrina alkaloid (Chikaoka et al., 2003).
Synthesis of Alkaloid Derivatives : Derivatives like 9-methyl-1H-[1,4]thiazino[3,2-g]quinoline-2,5,10(3H)-trione, synthesized from compounds such as N-(4-bromo-2,5-dimethoxyphenyl)acetamide, contribute to the formation of shermilamine alkaloids, demonstrating applications in creating complex organic structures (Townsend & Jackson, 2003).
Synthesis of Anti-inflammatory Compounds : A multicomponent synthetic approach involving N-substituted 2-oxopyrazines, some of which may share structural similarities with N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide, has been explored for the synthesis of novel anti-inflammatory compounds (Hernández-Vázquez et al., 2018).
Cancer Research : Derivatives like 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, structurally related to the compound , have been synthesized and tested for cytotoxic activity against breast cancer cell lines, demonstrating potential applications in cancer research (Moghadam & Amini, 2018).
Pesticide Development : N-derivatives of acetamides, similar in structure to the compound of interest, have been characterized for potential applications as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Photovoltaic Efficiency Modeling : Studies on bioactive benzothiazolinone acetamide analogs have included spectroscopic and quantum mechanical analyses, ligand-protein interactions, and photovoltaic efficiency modeling, indicating potential applications in solar energy technologies (Mary et al., 2020).
Antioxidant Properties : Research on derivatives of 1H-indol-1-yl acetamide, structurally related to the compound , has focused on synthesizing and evaluating their antioxidant properties, suggesting potential applications in oxidative stress-related conditions (Gopi & Dhanaraju, 2020).
Coordination Complexes and Antioxidant Activity : The construction of Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives and their antioxidant activity underlines potential applications in the field of coordination chemistry and bioactive compound synthesis (Chkirate et al., 2019).
Antimicrobial and Antifungal Agents : Compounds like 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, related to the compound of interest, have been identified as broad-spectrum antifungal agents, indicating their utility in developing new antimicrobial therapies (Bardiot et al., 2015).
Anticonvulsant Activity : Research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide derivatives has explored their affinity to GABAergic biotargets and subsequent anticonvulsant activity, suggesting applications in neuropharmacology (El Kayal et al., 2022).
Antitumor Activity : Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity have indicated potential applications in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)17-10-11-21(26)24(23-17)13-20(25)22-18-9-8-16(27-2)12-19(18)28-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSUNCJNFILDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2361454.png)

![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2361464.png)

![Tert-butyl N-[1-(bromomethyl)spiro[3.3]heptan-3-yl]carbamate](/img/structure/B2361467.png)




![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate](/img/structure/B2361473.png)
![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)
![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)
